![molecular formula C20H19FN2O4 B2519738 2-[(2-Fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one CAS No. 899739-86-7](/img/structure/B2519738.png)

2-[(2-Fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyridazinones are a class of compounds known for their diverse biological activities, including cardiotonic, anticancer, antiangiogenic, antioxidant, and potential applications in imaging dopamine receptors . The specific compound "2-[(2-Fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one" is not directly mentioned in the provided papers, but related pyridazinone derivatives have been synthesized and studied for various pharmacological properties.

Synthesis Analysis

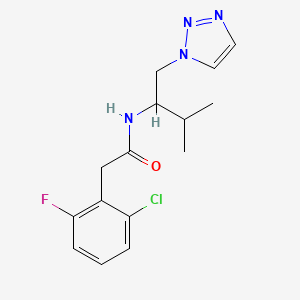

The synthesis of pyridazinone derivatives often involves multi-step reactions with careful selection of precursors and reaction conditions. For example, the enantiomers of a pyridazinone derivative used as a synthetic intermediate for levosimendan were separated using chiral stationary phases in chromatography . Another study reported the synthesis of pyridazinone derivatives with chloro and fluoro substituents, which were characterized by spectral techniques . A similar approach could be applied to synthesize the compound , with the appropriate selection of starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives can significantly influence their biological activity and interaction with biological targets. For instance, the crystal structure of a related pyridazin-3(2H)-one derivative revealed specific dihedral angles between the phenyl rings and the central pyridazine ring, which could affect the compound's binding properties . The molecular structure of "2-[(2-Fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one" would likely exhibit similar considerations regarding the orientation of its substituents and overall conformation.

Chemical Reactions Analysis

Pyridazinones can undergo various chemical reactions, which can be utilized to modify their structure and, consequently, their biological properties. For example, fluorophenyl pyridazinyl ketone has been used as a precursor for synthesizing benzo-annelated heterocyclic systems . The reactivity of the ketone group and the presence of a fluorophenyl moiety offer versatility in chemical transformations that could be relevant to the synthesis and modification of the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives, such as solubility, fluorescence, and hydrogen bonding

Wissenschaftliche Forschungsanwendungen

Fluorescent Probes for Biomedical Applications

Researchers have developed a new class of fluorophores, indolizino[3,2-c]quinolines, through an efficient route involving oxidative Pictet-Spengler cyclization. This work highlights the potential of these compounds, related to the chemical family of 2-[(2-Fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one, as prospective fluorescent probes for use in aqueous systems due to their unique and desirable optical properties (Park et al., 2015).

Anticancer and Antiangiogenic Agents

A series of new 4‐chloro‐2‐(3‐chloro‐4‐fluorophenyl)‐5‐(aliphatic/cyclic saturated amino)pyridazin‐3(2H)‐one derivatives were synthesized and evaluated for their anticancer, antiangiogenic, and antioxidant activities. Compounds from this series showed promising inhibitory activity against various human cancer cell lines and potential as antiangiogenic agents, indicating the versatility of the pyridazinone scaffold in medicinal chemistry (Kamble et al., 2015).

Precursor for Heterocyclic Systems

The fluorophenyl pyridazinyl ketone has been identified as a valuable precursor for synthesizing previously inaccessible pyridazinyl-substituted benzo-annelated heterocycles. This finding opens avenues for the development of diverse heterocyclic systems potentially useful in drug discovery and material science (Heinisch et al., 1994).

Molecular Docking Studies for Drug Development

The synthesis of novel pyrazole carbaldehyde derivatives from 4-fluorophenyl-based precursors and their evaluation through molecular docking studies reveal significant insights into their interactions with enzymes responsible for inflammation and breast cancer. This research illustrates the potential of such compounds in developing new therapeutic agents (Thangarasu et al., 2019).

Safety And Hazards

The safety and hazards associated with pyridazinones can vary widely depending on the specific compound. As with any chemical compound, appropriate safety precautions should be taken when handling pyridazinones.

Zukünftige Richtungen

Given the wide range of biological activities exhibited by pyridazinones, they continue to be an active area of research in medicinal chemistry. Future work may involve the synthesis and study of new pyridazinone derivatives with potential therapeutic applications1.

Please note that the information provided here is general in nature and may not apply to “2-[(2-Fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one”. For specific information about this compound, further research would be needed. It’s always recommended to consult with a qualified professional or researcher for accurate information.

Eigenschaften

IUPAC Name |

2-[(2-fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O4/c1-25-17-10-14(11-18(26-2)20(17)27-3)16-8-9-19(24)23(22-16)12-13-6-4-5-7-15(13)21/h4-11H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIULNQTZVLYORU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NN(C(=O)C=C2)CC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-fluorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B2519656.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2519657.png)

![3-Thiabicyclo[3.1.0]hexane-6-carboxylic acid 3,3-dioxide](/img/structure/B2519660.png)

![1,4-Bis[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-2-methylpiperazine](/img/structure/B2519663.png)

![5-chloro-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide](/img/structure/B2519665.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2519666.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2519667.png)

![2-ethyl-6-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2519668.png)

![2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2519670.png)

![9-(2,4-dimethoxyphenyl)-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2519674.png)